N,N'-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide: is a synthetic organic compound that belongs to the class of pyridine dicarboxamides. This compound is characterized by the presence of two nitrophenyl groups attached to the pyridine ring through amide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid or its derivatives and 4-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Coordination: The compound can form coordination complexes with metal ions, where the pyridine nitrogen and amide oxygen atoms act as ligands.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Coordination: Metal salts such as copper(II) acetate or nickel(II) chloride in an appropriate solvent.
Major Products:
Reduction: N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coordination: Metal complexes with varying stoichiometries and geometries.
Scientific Research Applications
N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their structural and catalytic properties.
Material Science: The compound and its derivatives are investigated for their potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to form complexes with metal ions makes it a candidate for studying metalloenzyme models and their mechanisms.
Mechanism of Action
The mechanism by which N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and amide oxygen atoms act as donor sites, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as oxidation or reduction. The compound’s structure allows it to stabilize reactive intermediates, making it an effective ligand in catalysis .
Comparison with Similar Compounds
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide
- N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide
Comparison:
- N,N’-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide is unique due to the presence of nitro groups, which can be further modified through reduction or substitution reactions, providing versatility in chemical synthesis.
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide has pyridyl groups that enhance its ability to form coordination complexes with a wider range of metal ions.
- N,N’-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide contains hydroxyl groups that can participate in hydrogen bonding, affecting its solubility and reactivity.
- N,N’-bis(4-aminophenyl)pyridine-2,6-dicarboxamide has amino groups that can act as nucleophiles, making it useful in further synthetic modifications .
Properties
Molecular Formula |
C19H13N5O6 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-N,6-N-bis(4-nitrophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H13N5O6/c25-18(20-12-4-8-14(9-5-12)23(27)28)16-2-1-3-17(22-16)19(26)21-13-6-10-15(11-7-13)24(29)30/h1-11H,(H,20,25)(H,21,26) |
InChI Key |
MGVCXKGITHCUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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